molecular formula C15H14O3 B1672519 Fenoprofen CAS No. 29679-58-1

Fenoprofen

Cat. No.: B1672519
CAS No.: 29679-58-1
M. Wt: 242.27 g/mol
InChI Key: RDJGLLICXDHJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, and mild to moderate pain. It is sold under the brand name Nalfon, among others. This compound works by inhibiting the synthesis of prostaglandins, which are compounds involved in the inflammatory response .

Mechanism of Action

Target of Action

Fenoprofen primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

This compound acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound decreases the production of prostaglandins, which are key mediators of inflammation and pain . This results in downstream effects such as reduced inflammation, pain, and fever .

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized in the liver . It is primarily excreted in the urine, with about 90% of the dose excreted as metabolites . The elimination half-life of this compound is approximately 3 hours . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic effects.

Result of Action

The inhibition of prostaglandin synthesis by this compound results in relief of pain, increase in grip strength, and reductions in joint swelling, duration of morning stiffness, and disease activity in patients with rheumatoid arthritis . It also provides symptomatic relief for osteoarthritis and mild to moderate pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, light exposure can cause this compound to undergo photoisomerization, a process that can affect the drug’s efficacy . Additionally, the drug’s action can be influenced by the patient’s physiological environment, such as the state of the liver, which plays a key role in the drug’s metabolism .

Biochemical Analysis

Biochemical Properties

Fenoprofen plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins . Prostaglandins are lipid compounds that mediate inflammation and pain. This compound interacts with COX-1 and COX-2 enzymes, leading to a decrease in prostaglandin synthesis . This inhibition reduces inflammation, pain, and fever .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, which are involved in cell signaling pathways . This inhibition can lead to reduced inflammation and pain in affected tissues. This compound also impacts gene expression by modulating the activity of COX enzymes, which play a role in the regulation of inflammatory responses . Additionally, it affects cellular metabolism by altering the production of inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves the reversible inhibition of COX-1 and COX-2 enzymes . By binding to the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins . This inhibition reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in inflammatory responses and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces pain and inflammation . At higher doses, it can cause toxic or adverse effects, including gastrointestinal bleeding and renal impairment . Studies in rodent models have shown that this compound alleviates pain and inflammation associated with conditions such as endometriosis . Threshold effects and dose-dependent responses have been observed, highlighting the importance of appropriate dosing .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes conjugation to form this compound glucuronide and 4′-hydroxythis compound glucuronide . These metabolites are then excreted in the urine . The metabolic pathways of this compound involve interactions with enzymes such as UDP-glucuronosyltransferases, which facilitate the conjugation process . This compound’s metabolism can affect its efficacy and duration of action .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, which facilitates its transport in the bloodstream . This compound can cross cell membranes and accumulate in inflamed tissues, where it exerts its anti-inflammatory effects . The distribution of this compound within the body is influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX enzymes . This compound’s activity is influenced by its localization within specific cellular compartments. For example, its interaction with COX enzymes in the endoplasmic reticulum and nuclear envelope can affect the synthesis of prostaglandins . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoprofen can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacetic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fenoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenoprofen has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Comparison

Fenoprofen is similar to other NSAIDs like ibuprofen and naproxen in terms of its anti-inflammatory and analgesic properties. this compound has a shorter half-life and requires more frequent dosing compared to some of its counterparts. Additionally, this compound has been associated with a higher incidence of headaches in some patients .

This compound’s unique structural feature is the presence of a phenoxy group, which distinguishes it from other NSAIDs and contributes to its specific pharmacological profile .

Properties

IUPAC Name

2-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGLLICXDHJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023045
Record name Fenoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

168-171 °C @ 0.11 MM HG
Record name FENOPROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slight (calcium salt), 8.11e-02 g/L
Record name Fenoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles., LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN.
Record name Fenoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENOPROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

VISCOUS OIL

CAS No.

29679-58-1, 31879-05-7, 34597-40-5
Record name Fenoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29679-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fenoprofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-phenoxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fenoprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENOPROFEN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-171
Record name Fenoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

To a solution of 4.2 g. of 2-hydroxy-3-phenoxy-hydratropic acid sulphate dipotassium salt in 50 ml. of water 2 g. of potassium hydroxide and 2 g. of a Raney nickel catalyst prepared freshly according to Urashibara, and the reaction mixture is stirred at 60° C. for 10 to 15 minutes. The catalyst is filtered off and the filtrate is acidified with a 20% aqueous hydrochloric acid solution. The separated solution is extracted with chloroform and the chloroform solution is dried over sodium sulphate and evaporated. 2.35 g. (97%) of 3-phenoxy-hydratropic acid are obtained. Melting point of the corresponding cyclohexylamine salt: 151° C. to 153° C.
Name
2-hydroxy-3-phenoxy-hydratropic acid sulphate dipotassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
2 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4.1 g. of 2-toluene-sulphonyloxy-3-phenoxy-hydratropic acid in 150 ml. of alcohol 24 g. of a W-6 nickel catalyst are added, and the mixture is hydrogenated at 25° C., under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off, the filtrate is evaporated and the residue is taken up in water and acidified with a 10% aqueous hydrochloric acid solution. The separated oil is extracted with chloroform, the chloroform solution is dried over sodium sulphate and evaporated. 2.1 g. (89%) of 3-phenoxy-hydratropic acid are obtained. Melting point of the corresponding cyclohexylamine salt amounts to 151° C. to 153° C.
Name
2-toluene-sulphonyloxy-3-phenoxy-hydratropic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Water (1.5 ml) and 1.5 ml of conc. hydrochloric acid were added to 432 mg of α-methylthio-α-(m-phenoxyphenyl)propionic acid, and then 300 mg of zinc powder was added. With stirring, the mixture was heated under reflux for 2.5 hours. Water (10 ml) and 30 ml of diethyl ether were added to the reaction mixture. The insoluble matter was separated by filtration. The filtrate was extracted three times with 80 ml of diethyl ether. The organic layer was washed with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford 364 mg of α-(m-phenoxyphenyl)propionic acid as an oil. The yield was 100%.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-(m-phenoxyphenyl)propionic acid
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 33 g. of 2-methane-sulphonyloxy-3-phenoxy-hydratropic acid in 200 ml. of methanol 28 ml. of triethyl amine and 2 g. of a 5% palladium on charcoal catalyst are added at 25° C. The mixture is then hydrogenated under atmospheric pressure until a calculated amount of hydrogen is used up. The catalyst is filtered off and the solution is evaporated. The evaporation residue is taken up in water, acidified with a 20% aqueous hydrochloric acid solution and the separated oil is extracted with chloroform. The chloroform solution is evaporated after drying over sodium sulphate, and the residue is distilled off. 23 g. (95%) of 3-phenoxy-hydratropic acid are obtained, boiling at 190° C. to 192° C. (0.4 mmHg.). nD25 =1.5751. Melting point of the corresponding cyclohexylamine salt amounts to 153° C. to 154° C.
Name
2-methane-sulphonyloxy-3-phenoxy-hydratropic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoprofen
Reactant of Route 2
Fenoprofen
Reactant of Route 3
Reactant of Route 3
Fenoprofen
Reactant of Route 4
Reactant of Route 4
Fenoprofen
Reactant of Route 5
Reactant of Route 5
Fenoprofen
Reactant of Route 6
Reactant of Route 6
Fenoprofen
Customer
Q & A

Q1: What is the primary mechanism of action of fenoprofen?

A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effects by inhibiting the cyclooxygenase (COX) pathway, specifically COX-1 and COX-2. [, , , ] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. [, ]

Q2: Does this compound exhibit stereoselective inhibition of COX enzymes?

A2: Yes, studies have shown that the (S)-(+)-fenoprofen enantiomer is considerably more potent than the (R)-(−)-enantiomer in inhibiting COX activity. [] In fact, the (S)-isomer demonstrates 35 times higher activity than the (R)-isomer in inhibiting the fatty acid cyclo-oxygenase pathway in human platelets. []

Q3: Is there evidence of this compound accumulating in synovial fluid?

A3: Research suggests that the (S)-(+)-fenoprofen enantiomer accumulates in both plasma and synovial fluid, achieving a concentration versus time AUC (+)/(−) ratio of 9.9 in synovial fluid, which is higher than the 6.0 ratio observed in plasma. [] This finding implies a preferential accumulation of the active (S)-enantiomer at the site of inflammation. []

Q4: Beyond COX inhibition, are there other potential mechanisms of action for this compound?

A4: Recent research indicates that this compound might act as a biased allosteric enhancer for melanocortin receptors (MCRs). [] This means it can enhance the activity of MCRs without directly binding to the active site. [] Specifically, this compound has been shown to selectively activate the ERK1/2 signaling pathway downstream of MC3-5R, while not affecting the cAMP pathway. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol.

Q6: Are there any notable spectroscopic data available for this compound?

A6: While the provided abstracts don't delve into detailed spectroscopic characterization, they highlight the use of various techniques to analyze this compound. These include:

  • High-performance liquid chromatography (HPLC): Frequently employed to separate and quantify this compound enantiomers in biological samples. [, , , ]
  • Mass spectrometry (MS/MS): Used in conjunction with HPLC to achieve greater sensitivity and selectivity for this compound quantification. []
  • Infrared (IR) spectroscopy: Utilized to confirm the formation of this compound prodrugs by identifying characteristic functional groups. []
  • Nuclear magnetic resonance (NMR) spectroscopy: Employed to confirm the structure of synthesized this compound prodrugs. []

Q7: How stable is this compound under different storage conditions?

A7: While specific stability data are limited in the provided abstracts, one study indicates that this compound liposomes exhibit better stability at lower temperatures. []

Q8: Are there any known compatibility issues with this compound in formulations?

A8: Although the abstracts lack details on specific incompatibility issues, one study employed FT-IR spectroscopy to confirm the absence of interactions between this compound and excipients in a proliposomal formulation. []

A8: The provided research focuses on this compound's therapeutic properties as an NSAID and potential applications related to its interaction with MCRs. There is no mention of catalytic properties or applications for this compound.

Q9: Have there been computational studies on this compound's interactions?

A9: Yes, Monte Carlo simulations have been employed to investigate the differential complexation of this compound enantiomers by β-cyclodextrin. [] These simulations provided insights into the chiral recognition abilities of β-cyclodextrin and its preferential interaction with the (S)-enantiomer. []

Q10: How does the structure of this compound relate to its activity?

A10: The chiral center in the this compound molecule significantly influences its pharmacological activity. The (S)-(+)-enantiomer demonstrates greater potency in inhibiting COX enzymes compared to the (R)-(−)-enantiomer. []

Q11: Are there any studies exploring modifications to the this compound structure?

A11: Yes, researchers have synthesized various azo conjugates of this compound as potential prodrugs for colon-targeted delivery in inflammatory bowel disease. [] These prodrugs aim to improve the drug's delivery to the colon, thereby enhancing its therapeutic efficacy and potentially minimizing systemic side effects. []

Q12: What formulation strategies have been explored for this compound?

A12: Several formulation approaches have been investigated to enhance the delivery and therapeutic profile of this compound:

  • Sustained-release tablets: Aim to prolong the drug's release, reducing dosing frequency and improving patient compliance. []
  • Mouth-dissolving tablets: Offer advantages such as faster onset of action and improved patient convenience. []
  • Proliposomes: Designed for transdermal delivery to bypass first-pass metabolism and potentially minimize gastrointestinal side effects. []
  • Solid dispersions: Enhance the solubility and dissolution rate of poorly water-soluble this compound calcium dihydrate, improving bioavailability. []

Q13: What is the absorption profile of this compound?

A13: this compound is readily absorbed from the gastrointestinal tract following oral administration. [] The absorption rate might vary depending on the salt form; the calcium salt shows a slightly delayed absorption compared to the sodium salt. []

Q14: How is this compound distributed in the body?

A14: this compound exhibits extensive binding to plasma proteins, primarily albumin. [, , ] This high protein binding can influence its distribution and interactions with other drugs that compete for the same binding sites. []

Q15: What are the primary metabolic pathways of this compound?

A15: this compound undergoes significant metabolism, primarily in the liver. [, ] The major metabolic pathway involves glucuronidation, resulting in the formation of this compound glucuronide. [] Other metabolites include 4'-hydroxythis compound and its glucuronide conjugate. []

Q16: How is this compound primarily eliminated from the body?

A16: this compound and its metabolites are mainly excreted in urine. [, ]

Q17: Does the presence of other drugs influence the pharmacokinetics of this compound?

A17: Yes, drug-drug interactions can affect this compound's pharmacokinetic parameters. Some examples include:

  • Phenobarbital: Pretreatment with phenobarbital, an inducer of drug-metabolizing enzymes, increases the clearance of both this compound enantiomers, likely due to enhanced metabolism. []
  • Aspirin: Co-administration with aspirin significantly reduces plasma concentrations of this compound. [] This interaction highlights the importance of considering concomitant medications when prescribing this compound.

Q18: Do disease states like diabetes or arthritis affect this compound's disposition?

A18: Research suggests that both streptozotocin-induced diabetes and Mycobacterium tuberculosis adjuvant-induced arthritis in rats can significantly alter the pharmacokinetic parameters of the active (S)-(+)-fenoprofen enantiomer, including AUC, clearance, and volume of distribution. [] This finding highlights the potential need for dosage adjustments in patients with these conditions.

Q19: Does this compound exhibit linear pharmacokinetics?

A19: Yes, studies have demonstrated the linearity of this compound pharmacokinetics in the dosage range of 60–300 mg after a single oral dose. [] This linearity implies that the drug's exposure increases proportionally with dose within this range.

Q20: What in vitro models have been used to study this compound?

A20: this compound's effects have been studied in various in vitro models:

  • Human liver microsomes (HLMs): Utilized to investigate the metabolism of this compound enantiomers in the presence and absence of bovine serum albumin. []
  • Human platelets: Used to assess the potency of this compound enantiomers in inhibiting the fatty acid cyclooxygenase pathway. []

Q21: What in vivo models have been used to study this compound?

A21: Several animal models have been employed to evaluate the pharmacological activity of this compound:

  • Rodent models of pain: Used to assess the analgesic efficacy of this compound in various pain states, including visceral pain using the acetic acid-induced writhing test and nociceptive and inflammatory pain using the formalin test. []
  • Rat model of adjuvant-induced arthritis: Employed to investigate the impact of arthritis on the pharmacokinetics of this compound enantiomers. []
  • Rat model of streptozotocin-induced diabetes: Used to assess the influence of diabetes on the pharmacokinetics of this compound enantiomers. []
  • Rat model of endometriosis: Employed to evaluate the efficacy of this compound in alleviating endometriosis-associated vaginal hyperalgesia, a surrogate marker for endometriosis-related pain. []

Q22: What clinical trials have been conducted with this compound?

A22: this compound has been investigated in numerous clinical trials for various indications, including:

  • Osteoarthritis: Double-blind, placebo-controlled trials have demonstrated the efficacy of this compound in relieving pain and stiffness associated with osteoarthritis, with comparable efficacy to aspirin but potentially better tolerability. [, , ]
  • Rheumatoid arthritis: Controlled trials have shown this compound's effectiveness in treating rheumatoid arthritis, with comparable efficacy to aspirin but a potentially better safety profile. [, , , , ]
  • Acute inflammatory soft-tissue injuries: Double-blind studies have indicated that this compound is as effective as aspirin in managing these injuries, but with a lower frequency of adverse events. [, ]
  • Primary dysmenorrhea: Clinical trials have demonstrated that this compound provides significant pain relief compared to placebo and aspirin in women experiencing primary dysmenorrhea. []
  • Acute postoperative pain: Limited data suggest that a single oral dose of this compound 200 mg is effective in managing moderate to severe acute postoperative pain. []

A22: While the provided abstracts offer limited information on toxicological data, they do highlight some findings related to safety:

  • Other adverse events: Reported side effects include abdominal discomfort, headache, pruritus, nervousness, and tinnitus. []

Q23: What drug delivery strategies have been explored for this compound?

A23: Researchers have investigated several approaches to enhance this compound's delivery to specific targets or tissues:

  • Colon targeting: Azo conjugates of this compound have been synthesized as potential prodrugs for targeted delivery to the colon, aiming to enhance the treatment of inflammatory bowel disease. []
  • Transdermal delivery: Proliposomal formulations of this compound have been developed and evaluated for their potential in delivering the drug through the skin, potentially bypassing first-pass metabolism and reducing gastrointestinal side effects. []

A23: The provided research does not provide information on biomarkers specifically related to predicting this compound's efficacy, monitoring treatment response, or identifying adverse effects.

Q24: What analytical methods are commonly used to study this compound?

A24: Various analytical techniques have been employed to characterize, quantify, and monitor this compound:

  • High-performance liquid chromatography (HPLC): Widely used to separate and quantify this compound enantiomers in biological samples, often coupled with UV-Vis or mass spectrometry for detection. [, , , ]
  • Ultra-performance liquid chromatography (UHPLC): Offers enhanced sensitivity and faster analysis compared to traditional HPLC, also commonly coupled with tandem mass spectrometry for this compound quantification in plasma. []
  • Differential pulse adsorptive stripping voltammetry (DPAdSV): Utilized as a sensitive electrochemical method for the determination of this compound in urine and human plasma. []

A24: The provided research focuses on the pharmaceutical and pharmacological aspects of this compound. There's no information available regarding its environmental impact or degradation.

Q25: How does the solubility of this compound affect its bioavailability?

A25: this compound calcium dihydrate exhibits poor water solubility, potentially limiting its dissolution rate and bioavailability. []

Q26: What strategies have been investigated to improve this compound's solubility?

A26: Researchers have explored the use of solid dispersions containing β-cyclodextrin and skimmed milk powder to enhance the solubility and dissolution rate of this compound calcium dihydrate. [] This approach aims to improve the drug's bioavailability and therapeutic efficacy. []

A26: While specific validation details are limited in the provided abstracts, one study mentions achieving linearity, accuracy, precision, and negligible matrix effects for a UHPLC-MS/MS method developed to quantify this compound in human plasma. []

A26: Specific information regarding quality control and assurance measures for this compound is not included in the provided research abstracts.

A26: The available research does not provide information on the potential immunogenicity or immunological responses associated with this compound.

Q27: Does this compound interact with drug-metabolizing enzymes?

A27: Yes, studies have shown that:

  • This compound metabolism is influenced by enzyme inducers: Pretreatment with phenobarbital, an inducer of drug-metabolizing enzymes, significantly increases the clearance of both this compound enantiomers, suggesting enhanced metabolism. [, ]
  • This compound might inhibit certain drug-metabolizing enzymes: Although specific details are limited, the abstracts hint at potential inhibition of drug metabolism by this compound, which could lead to drug-drug interactions. []

A27: The provided abstracts focus on pharmacological aspects and lack specific information regarding this compound's biocompatibility and biodegradability.

A27: The research often compares this compound to other NSAIDs, particularly aspirin, in terms of efficacy, safety, and tolerability.

  • Aspirin: Frequently used as a comparator, demonstrating similar efficacy in some conditions but often associated with a higher incidence of adverse effects, particularly gastrointestinal. [, , , , , , ]
  • Other NSAIDs: While not extensively discussed, the research acknowledges the availability of other NSAIDs, each with its own pharmacological profile and potential advantages and disadvantages. [, ]

A27: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of this compound. There's no information available regarding its recycling or waste management.

A27: The research highlights the use of various tools and resources for studying this compound:

  • In vitro models: Human liver microsomes and human platelets provide valuable tools for investigating the drug's metabolism and interactions with specific enzymes. [, ]
  • Animal models: Rodent models of pain, arthritis, diabetes, and endometriosis enable researchers to evaluate the drug's efficacy and pharmacokinetic properties in vivo. [, , ]
  • Analytical techniques: HPLC, UHPLC-MS/MS, and electrochemical methods facilitate the characterization, quantification, and monitoring of this compound in various matrices. [, , , , ]

A27: While specific historical details are limited, the research suggests that:

  • This compound emerged as a promising NSAID: Early studies highlighted its efficacy in treating various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and acute pain. [, , , , , , ]
  • Research continues to explore its full potential: More recent investigations focus on understanding its chiral pharmacokinetics, interactions with other drugs and systems like MCRs, and developing novel formulations for improved delivery and efficacy. [, , , , , , , ]

A27: The research on this compound showcases the collaborative efforts of various disciplines, including:

  • Medicinal chemistry: Plays a crucial role in synthesizing and characterizing this compound and its derivatives, including prodrugs for targeted delivery. [, ]
  • Pharmacology: Investigates the drug's mechanism of action, pharmacological effects, and interactions with various biological systems. [, , , , , , , , ]
  • Pharmaceutics: Focuses on developing and optimizing formulations to improve the drug's delivery, solubility, stability, and ultimately its therapeutic efficacy. [, , ]
  • Analytical chemistry: Provides essential tools and techniques for characterizing, quantifying, and monitoring this compound in various matrices, including biological samples. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.